molecular formula C10H7BrFN B8723826 7-Bromo-6-fluoro-2-methylquinoline

7-Bromo-6-fluoro-2-methylquinoline

Cat. No.: B8723826
M. Wt: 240.07 g/mol
InChI Key: CAKRXHWMTPYDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-6-fluoro-2-methylquinoline is a useful research compound. Its molecular formula is C10H7BrFN and its molecular weight is 240.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7BrFN

Molecular Weight

240.07 g/mol

IUPAC Name

7-bromo-6-fluoro-2-methylquinoline

InChI

InChI=1S/C10H7BrFN/c1-6-2-3-7-4-9(12)8(11)5-10(7)13-6/h2-5H,1H3

InChI Key

CAKRXHWMTPYDIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C=C1)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-4-fluoroaniline (10.00 g, 52.63 mmol) in 6N HCl (150 mL) was added (E)-but-2-enal (7.524 mL, 92.10 mmol) dropwise over 10 minutes at 106° C. The reaction was stirred at 106° C. for 2 hours. After cooling to ambient temperature, the reaction mixture was basified with ammonium hydroxide to about pH 12, extracted with DCM (2×100 mL), dried (sodium sulfate), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (hexane/ethyl acetate 5:1) to give 7-bromo-6-fluoro-2-methylquinoline (3.26 g, 25.8%) as a solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.524 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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